2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide, also known as FFA4 agonist, is a potent and selective agonist of free fatty acid receptor 4 (FFA4). This compound has attracted a lot of attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist binds to this compound, a G protein-coupled receptor that is expressed in various tissues including adipose tissue, pancreas, and immune cells. Upon binding, this compound agonist activates the receptor and triggers downstream signaling pathways, leading to various physiological effects such as insulin secretion, glucose uptake, and anti-inflammatory effects.
Biochemical and physiological effects:
This compound agonist has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation. In addition, this compound agonist has also been shown to have anti-obesity effects and to reduce the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist in lab experiments is its potency and selectivity towards this compound receptor. This allows for specific targeting of the receptor and reduces off-target effects. However, one of the limitations of using this compound agonist is its solubility in aqueous solutions, which can affect its pharmacokinetic properties and bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist. One of the areas of interest is the development of this compound agonist as a potential therapeutic agent for diabetes, obesity, and inflammation. In addition, the role of this compound agonist in the treatment of cardiovascular diseases and cancer needs to be further investigated. Furthermore, the optimization of the pharmacokinetic properties of this compound agonist can improve its bioavailability and therapeutic efficacy.
Synthesemethoden
The synthesis of 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist involves the use of various chemical reactions. The most common method for synthesizing this compound is the condensation of 2-(2-hydroxyphenoxy)acetic acid with 3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidine-5-carbaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final product, this compound agonist.
Wissenschaftliche Forschungsanwendungen
2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and inflammation. This compound has been shown to regulate glucose homeostasis, improve insulin sensitivity, and reduce inflammation in preclinical studies. In addition, this compound agonist has also been investigated for its potential role in the treatment of cardiovascular diseases and cancer.
Eigenschaften
Molekularformel |
C19H15FN2O4S |
---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-[2-[(E)-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C19H15FN2O4S/c20-14-7-3-1-6-13(14)10-22-18(24)16(27-19(22)25)9-12-5-2-4-8-15(12)26-11-17(21)23/h1-9H,10-11H2,(H2,21,23)/b16-9+ |
InChI-Schlüssel |
KXPUHRWHAODRNP-CXUHLZMHSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=CC=C3OCC(=O)N)/SC2=O)F |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC(=O)N)SC2=O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC(=O)N)SC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.